N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Description
N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including ones with structural similarities to the specified chemical, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. The compounds' mode of action involves inhibiting the acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth. This mechanism suggests the potential for developing new herbicidal formulations based on the chemical framework of the specified compound (Moran, 2003).
Anticancer Effects
Derivatives of the N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, with modifications such as the replacement of the acetamide group with alkylurea, have shown remarkable anticancer effects. These compounds exhibit potent antiproliferative activities against various human cancer cell lines while demonstrating reduced toxicity, highlighting their potential as anticancer agents with low side effects. The anticancer activity is attributed to the inhibition of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and survival pathways (Wang et al., 2015).
Antimalarial Agents
A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has been investigated for their antimalarial activity. Through in silico studies, synthesis, and in vitro evaluation against Plasmodium falciparum, certain derivatives demonstrated good antimalarial activity. These findings suggest that compounds within this class, due to their ability to inhibit critical enzymes in the malaria parasite, could serve as starting points for future antimalarial drug discovery programs (Karpina et al., 2020).
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-23-24-21-11-10-20(14-25(15)21)30(27,28)26(18-8-6-17(22)7-9-18)13-16-4-3-5-19(12-16)29-2/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPZMVVSJQAPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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